![molecular formula C9H9FN2O4 B3048044 5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione CAS No. 15379-29-0](/img/structure/B3048044.png)
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione
Overview
Description
This compound is also known as Floxuridine . It is an oncology drug that belongs to the class known as antimetabolites . Specifically, Floxuridine is a pyrimidine analog, classified as a deoxyuridine . The drug is usually administered via an artery, and most often used in the treatment of colorectal cancer .
Synthesis Analysis
The biosynthesis of Floxuridine involves the use of immobilized Aeromonas salmonicida ATCC 27013, which when exposed to thymidine and 5-fluorouracil in phosphate buffer at room temperature for one hour, can synthesize Floxuridine and thymine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.7±0.1 g/cm3, a molar refractivity of 53.8±0.4 cm3, and a molar volume of 149.6±5.0 cm3 . It also has a polar surface area of 104 Å2 and a polarizability of 21.3±0.5 10-24 cm3 .Scientific Research Applications
Chemistry and Mechanisms of Action
- 5-FU is extensively used in treating cancer, with over 2 million patients annually benefiting from its application. Research has explored 5-FU synthesis methods, including the incorporation of isotopes to study its metabolism and distribution. Insights into how 5-FU affects nucleic acid structure and dynamics have been gained from computational and experimental studies, highlighting its role in inhibiting thymidylate synthase (TS) and other RNA- and DNA-modifying enzymes. This knowledge contributes to the development of more precise cancer treatments in personalized medicine (Gmeiner, 2020).
Clinical Development and Pharmacology
- For over forty years, 5-FU and its analogs have been cornerstone treatments for various solid tumors. The understanding of 5-FU's cellular pharmacology and mechanisms of action has evolved significantly, leading to its combination with modulatory agents like leucovorin to enhance its efficacy. Moreover, 5-FU's role in combination therapies with other antineoplastic agents or modalities like radiation has been acknowledged, underlining its versatility in cancer treatment strategies (Grem, 2000).
Advances in Antiviral Applications
- The modification of nucleotides with 5-fluorine has been studied for its impact on the incorporation by HIV-1 reverse transcriptase (RT), revealing that such alterations can enhance the efficiency of nucleotide incorporation during DNA- and RNA-directed synthesis. This aspect of 5-FU analogs demonstrates their potential in improving antiviral therapies, offering insights into drug resistance mechanisms and paving the way for more effective antiviral agents (Ray et al., 2003).
Exploration of Novel Applications
- Research into the synthesis and applications of pyranopyrimidine derivatives, which are structurally related to 5-FU, highlights the potential of these compounds in medicinal and pharmaceutical industries. The development of such derivatives through multi-component reactions using various catalysts opens up new avenues for drug development and functional material synthesis (Parmar et al., 2023).
Mechanism of Action
properties
IUPAC Name |
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-3,5,7,13H,4H2,(H,11,14,15)/t5-,7+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSSJHFEDAZCZ-CAHLUQPWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15379-29-0 | |
Record name | beta-L-2',3'-Didehydro-2',3'-dideoxy-5-fluorouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015379290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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